molecular formula C5H8Br2O B1357014 1,3-Dibromo-3-methylbutan-2-one CAS No. 1518-06-5

1,3-Dibromo-3-methylbutan-2-one

Cat. No. B1357014
CAS RN: 1518-06-5
M. Wt: 243.92 g/mol
InChI Key: MWDMECGUJZUHCF-UHFFFAOYSA-N
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Description

“1,3-Dibromo-3-methylbutan-2-one” is a chemical compound with the CAS Number: 1518-06-5 . It has a molecular weight of 243.93 and its IUPAC name is 1,3-dibromo-3-methyl-2-butanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibromo-3-methylbutan-2-one” include a melting point of 10-14°C . It has a molecular weight of 243.93 .

Scientific Research Applications

1. Synthesis of β-Hydroxyketones

1,3-Dibromo-3-methylbutan-2-one has applications in the synthesis of various β-hydroxyketones. In research by Percino, Martínez, and León (2008), it was utilized in the diastereoselective synthesis of 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one and related compounds. This process involved the use of borane and n-BuLi, and the synthesized compounds were characterized by NMR, infrared spectroscopy, and mass spectrometry (Percino, Martínez, & León, 2008).

2. Improved Synthesis via Microwave Irradiation

Gopalakrishnan, Kasinath, and Singh (2002) described a novel procedure for preparing 3-(4-alkoxyphenyl)-3-methylbutan-2-one, showcasing an improved synthesis via microwave irradiation. This method involved a polymer-supported AlCl3-catalyzed rearrangement, representing an advancement in the synthesis process of such compounds (Gopalakrishnan, Kasinath, & Singh, 2002).

3. Polymerization Studies

Liu and Rimmer (2002) explored the free radical polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. Their study showed that 3-methylbutan-2-one acted as both a solvent and a transfer agent, leading to the formation of poly(N-vinylpyrrolidinone)s with specific chain ends. This research provided insights into the polymerization behavior and the potential applications in materials science (Liu & Rimmer, 2002).

4. Hydroxylation Mediated by Metal Ions

Yumura and Yoshizawa (2001) investigated the regioselectivity in hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ ions. Their theoretical calculations at the B3LYP DFT level provided insights into the mechanisms and energetics of these reactions, highlighting the role of metal ions in influencing hydroxylation processes (Yumura & Yoshizawa, 2001).

5. Bio-Based Solvent Applications

Jin et al. (2021) demonstrated the use of 3-methoxybutan-2-one, a sustainable bio-based alternative to chlorinated solvents. This compound showed potential in replacing carcinogenic halogenated solvents in certain applications, highlighting its role as a renewable oxygenated solvent in sustainable chemistry (Jin et al., 2021).

Safety And Hazards

The safety information for “1,3-Dibromo-3-methylbutan-2-one” includes hazard statements such as H302-H312-H332-H335-H314 . Precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

properties

IUPAC Name

1,3-dibromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMECGUJZUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480126
Record name 1,3-dibromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-3-methylbutan-2-one

CAS RN

1518-06-5
Record name 1,3-dibromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Hellwig, J Dasenbrock, D Klostermeyer, S Kroiß… - Tetrahedron, 1999 - Elsevier
The new antifungal strobilurins I (1) and K (19) are 3,4-dihydro-2H-benzo[b][1,4]dioxepin derivatives. Their structure and stereochemistry was determined by degradation to aldehyde 3. …
Number of citations: 45 www.sciencedirect.com
J Luo, Q Jiang, H Chen, Q Tang - RSC advances, 2015 - pubs.rsc.org
Reported here is the exclusive formation of 1,4-diketones by the uncatalyzed reaction of silyl enolates and α-haloketones. Enolates I are inherently more likely to react with α-…
Number of citations: 20 pubs.rsc.org
B Föhlisch, G Kreiselmeier - Tetrahedron, 2001 - Elsevier
Several 2(4)-bromo- or chloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones (2), available by [4+3] cycloaddition of monohalogeno-oxyallyl intermediates with furans, were reduced to …
Number of citations: 7 www.sciencedirect.com
Y Peng, J Luo, Q Feng, Q Tang - European Journal of Organic …, 2016 - Wiley Online Library
Feist–Bénary furan synthesis, the reaction between α‐halocarbonyl and β‐dicarbonyl compounds, has been known as an efficient method for generating many different types of furans …
LAT Cleghorn, RJ Wall, S Albrecht… - Journal of Medicinal …, 2023 - ACS Publications
While treatment options for human African trypanosomiasis (HAT) have improved significantly, there is still a need for new drugs with eradication now a realistic possibility. Here, we …
Number of citations: 4 pubs.acs.org
YR Landaverry - 2007 - search.proquest.com
One of the most basic functions of the body is cellular respiration. Cytochrome c oxidase (CcO) is the terminal enzyme in the electron transport chain and catalyzes the reduction of …
Number of citations: 0 search.proquest.com
J Luo, H Zhou, J Hu, R Wang, Q Tang - RSC Advances, 2014 - pubs.rsc.org
Catalytic-free coupling of aryl compounds and α-halo cycloketones via in situ generated oxyallyl cation intermediates is reported here. The reactions efficiently afford α-naphthol …
Number of citations: 19 pubs.rsc.org

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